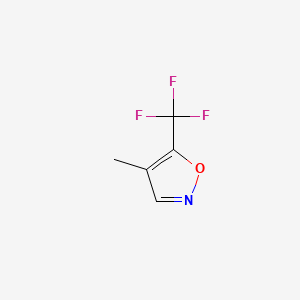

4-Methyl-5-(trifluoromethyl)isoxazole

カタログ番号:

B575702

CAS番号:

161144-76-9

分子量:

151.088

InChIキー:

XMSGHROLMRBTFI-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

4-Methyl-5-(trifluoromethyl)isoxazole is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group is a critical structural feature, known to enhance key physicochemical properties of lead compounds, including metabolic stability, lipophilicity, and binding affinity to biological targets . As such, this compound serves as a valuable precursor and building block for developing novel bioactive molecules. Isoxazole derivatives are prominent in pharmaceutical research due to their wide spectrum of biological activities . The integration of the 4-Methyl-5-(trifluoromethyl)isoxazole moiety is a common strategy in molecular hybridization, a technique used to create new chemical entities with potential for improved efficacy . Research into analogous trifluoromethylated isoxazoles has demonstrated potent biological effects, including promising anti-cancer activity against cell lines such as MCF-7 and HepG2 , as well as inhibitory effects on enzymes like α-amylase, which is relevant for managing diabetes and obesity . Furthermore, compounds featuring this pharmacophore are investigated as regulators of immune functions, with some derivatives exhibiting immunosuppressive and anti-inflammatory properties . This compound is presented for research and development purposes only.

特性

CAS番号 |

161144-76-9 |

|---|---|

分子式 |

C5H4F3NO |

分子量 |

151.088 |

IUPAC名 |

4-methyl-5-(trifluoromethyl)-1,2-oxazole |

InChI |

InChI=1S/C5H4F3NO/c1-3-2-9-10-4(3)5(6,7)8/h2H,1H3 |

InChIキー |

XMSGHROLMRBTFI-UHFFFAOYSA-N |

SMILES |

CC1=C(ON=C1)C(F)(F)F |

同義語 |

Isoxazole, 4-methyl-5-(trifluoromethyl)- (9CI) |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent placement and functional groups, significantly altering physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Isoxazole Derivatives

Key Observations:

- Trifluoromethyl vs. Chloromethyl : The -CF₃ group in the target compound improves metabolic stability compared to the reactive chloromethyl group in 's analog, which is more suited for synthetic intermediates .

- Ester vs. Trifluoromethyl : Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate () exhibits lower lipophilicity (logP ~2.5) due to the ester group, whereas the -CF₃ group in the target compound increases logP (~3.1), favoring membrane permeability .

- Hydroxyl Substituent : The hydroxyl group in 5-Hydroxy-3-[4-(trifluoromethyl)phenyl]isoxazole () introduces hydrogen-bonding capacity but reduces bioavailability due to higher polarity .

Q & A

Q. Basic

- : Directly identifies the CF group, with chemical shifts typically between -60 to -65 ppm .

- : The isoxazole ring protons appear as distinct singlets (δ 6.2–6.8 ppm). Methyl groups resonate near δ 2.5 ppm .

- HPLC-MS : Validates purity and molecular ion peaks, especially for analogs with labile substituents .

What strategies enhance the anticancer activity of 4-(trifluoromethyl)isoxazole derivatives through structural modification?

Q. Advanced

- CF positioning : The 4-CF group in isoxazoles (e.g., compound 2g ) improves lipophilicity and target binding, yielding IC values 8-fold lower than non-CF analogs .

- Heterocyclic hybridization : Incorporating thiophene or pyrrole moieties enhances π-π stacking with kinase active sites (e.g., MCF-7 cell line inhibition at 2.63 μM) .

- Pharmacophore optimization : Balancing electron-withdrawing (CF) and donating groups (methoxy) improves cellular permeability and metabolic stability .

How is the antimicrobial activity of isoxazole derivatives typically evaluated in academic research?

Q. Basic

- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution .

- Structure-activity profiling : Comparing analogs with varied substituents (e.g., 4-fluorophenylthio groups) identifies key moieties for potency .

How can computational methods like DFT or molecular docking be integrated into the development of isoxazole-based therapeutics?

Q. Advanced

- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like HSP90. For example, NVP-AUY922 (an isoxazole-based HSP90 inhibitor) shows sub-nanomolar binding .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate CF effects with reactivity and stability .

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity early in drug design .

What are the key considerations in designing a kinetic study for isoxazole synthesis reactions?

Q. Basic

- Reaction monitoring : Use in situ FTIR or HPLC to track nitrile oxide intermediates and isoxazole formation .

- Variable control : Test temperature, solvent polarity, and reagent stoichiometry to identify rate-limiting steps.

- Quenching protocols : Rapid cooling or acid quenching prevents post-reaction degradation .

When encountering contradictory data in biological assays across studies, what methodological approaches can validate findings?

Q. Advanced

- Dose-response curves : Establish IC values across multiple cell lines (e.g., MCF-7 vs. HepG2) to confirm specificity .

- Orthogonal assays : Validate apoptosis via flow cytometry (Annexin V/PI staining) alongside ATP-based viability assays .

- Meta-analysis : Compare literature data using standardized metrics (e.g., % inhibition at 10 μM) to identify consensus trends .

What role does the trifluoromethyl group play in the physicochemical properties of isoxazole derivatives?

Q. Basic

- Lipophilicity : The CF group increases logP by ~1.5 units, enhancing membrane permeability .

- Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life in vivo .

- Bioisosterism : CF mimics methyl or ethyl groups while improving target affinity due to stronger van der Waals interactions .

What are recent advancements in metal-free synthesis of trifluoromethylated isoxazoles, and how do they compare to traditional methods?

Q. Advanced

- CFSONa/tBuONO system : Eliminates transition metals, enabling greener synthesis with yields up to 92% .

- Limitations addressed : Traditional methods required hazardous CFCOCl or Au catalysts, whereas the metal-free approach reduces toxicity and cost .

- Substrate scope : Compatible with chalcones, enabling diverse 4-CF isoxazoles inaccessible via cycloaddition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。